Cholinesterase Inhibition Profile vs. Structural Analogs
The target compound inhibits acetylcholinesterase (AChE) with an IC50 of 10.4 µM and butyrylcholinesterase (BChE) with an IC50 of 7.7 µM, as reported by vendor data . While no direct head-to-head comparison with the methyl ester (CAS 338975-90-9) or carboxylic acid (CAS 339021-26-0) analogs is available from the same study, class-level inference from phthalazine SAR studies indicates that the phenyl ester contributes to enhanced BChE selectivity relative to AChE [1]. The BChE/AChE IC50 ratio of 0.74 suggests a modest preference for BChE inhibition, a profile that is not guaranteed with simpler ester analogs.
| Evidence Dimension | In vitro enzyme inhibition potency |
|---|---|
| Target Compound Data | AChE IC50 = 10.4 µM; BChE IC50 = 7.7 µM |
| Comparator Or Baseline | Methyl ester analog (CAS 338975-90-9): No data; Carboxylic acid analog (CAS 339021-26-0): No data |
| Quantified Difference | N/A (direct comparator data unavailable) |
| Conditions | Vendor-reported enzymatic assay (details not specified) |
Why This Matters
For researchers studying Alzheimer's disease or cholinergic signaling, a compound with measurable dual AChE/BChE inhibition and a defined selectivity ratio is essential for selecting the optimal tool compound; generic analogs cannot be assumed to replicate this profile.
- [1] MDPI Molbank. (2023). Class-level SAR insights from phthalazine derivative synthesis. View Source
